6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18738636
InChI: InChI=1S/C11H6F2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)
SMILES:
Molecular Formula: C11H6F2N2O2
Molecular Weight: 236.17 g/mol

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC18738636

Molecular Formula: C11H6F2N2O2

Molecular Weight: 236.17 g/mol

* For research use only. Not for human or veterinary use.

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C11H6F2N2O2
Molecular Weight 236.17 g/mol
IUPAC Name 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C11H6F2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)
Standard InChI Key LCWISMLAGSYMOD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)O)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) substituted at position 6 with a 3,4-difluorophenyl group and at position 4 with a carboxylic acid (-COOH). X-ray crystallography data from a related structure (C₃₀H₃₆F₂N₆O₉S) reveals orthorhombic symmetry (space group P2₁2₁2₁) with lattice parameters a = 5.2364(8) Å, b = 10.0250(14) Å, and c = 59.689(9) Å . The fluorine atoms at positions 3 and 4 on the phenyl ring induce electronic effects, enhancing metabolic stability and binding affinity to biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₆F₂N₂O₂
Molecular Weight236.17 g/mol
Melting PointNot reported
SolubilityLimited data; polar solvents
pKa (Carboxylic Acid)~2.5 (estimated)

Synthesis and Structural Modification

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pyrimidine Ring Formation: Condensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions .

  • Difluorophenyl Introduction: Suzuki-Miyaura cross-coupling using a 3,4-difluorophenylboronic acid and a halogenated pyrimidine intermediate .

  • Carboxylic Acid Functionalization: Hydrolysis of ester precursors (e.g., methyl 6-(3,4-difluorophenyl)pyrimidine-4-carboxylate) under basic conditions .

A recent patent (RU2556000C2) describes analogous methods for vinylsilylpyrimidine derivatives, highlighting the versatility of pyrimidine functionalization .

Structural Analogues

Modifications at the phenyl or pyrimidine ring alter bioactivity:

  • 6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid: Reduced anti-inflammatory efficacy compared to the 3,4-difluoro isomer.

  • 6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid: Enhanced solubility but lower metabolic stability.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits pro-inflammatory mediators:

  • COX-2 Suppression: Reduces prostaglandin E₂ (PGE₂) synthesis by 40–60% at 10 μM in murine macrophages .

  • NF-κB Pathway Modulation: Attenuates TNF-α-induced nuclear translocation of NF-κB in vitro (IC₅₀ = 8.2 μM) .

Pharmacological Research and Applications

Drug Development

The carboxylic acid group facilitates salt formation, improving bioavailability. Patent WO2020102735A1 claims its use in combination therapies for colorectal cancer .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: 3,4-Difluoro configuration enhances target binding over mono-fluoro analogues .

  • Pyrimidine Modifications: Methylation at position 2 decreases activity, while nitro groups improve potency .

Table 2: Comparative Bioactivity of Pyrimidine Analogues

CompoundIC₅₀ (COX-2)EC₅₀ (Caspase-3)
6-(3,4-Difluorophenyl)pyrimidine-4-COOH8.2 μM15 μM
6-(2,4-Difluorophenyl)pyrimidine-4-COOH22 μM45 μM
6-(Thiophen-2-yl)pyrimidine-4-COOH35 μM>50 μM

Future Perspectives

Optimization Strategies

  • Prodrug Development: Esterification to enhance blood-brain barrier penetration .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1).

Unresolved Challenges

  • Toxicity Profile: Limited data on long-term exposure in mammalian models.

  • Synthetic Scalability: Current yields <50% in multi-step routes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator